1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one is a compound with significant biochemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one involves several steps. The starting materials typically include ribose derivatives and thiourea. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to control the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiol derivatives .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
- 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one
- (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and thiol groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H14N2O5S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H14N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h4,6-8,12-14H,1-3H2,(H,10,15,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
RNPCFPJJHZUMON-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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